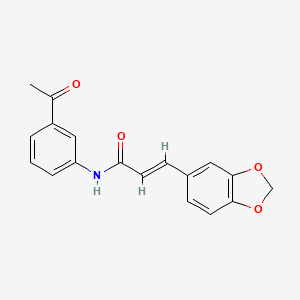

![molecular formula C16H17FN4O B5544764 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide often involves condensation reactions, with specific derivatives being obtained through the reaction of different acid chlorides with specific isoxazole or pyrimidine precursors in the presence of triethylamine and solvents like dichloroethane (B. Priya et al., 2005). Another approach involves the use of commercially available precursors converted through telescoped steps to achieve the desired compound, demonstrating the practical synthesis of related pyrimidinyl compounds (Haiming Zhang et al., 2009).

Molecular Structure Analysis

Structural systematics and conformational analyses reveal the effects of fluorine and pyridine N-atom substitution patterns on molecular conformation. Isomer grids of fluoro-N-(pyridyl)benzamides have been examined to correlate structural relationships between experimental crystal structure and computational models, highlighting the importance of substituent position on molecular conformation and properties (P. Mocilac et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide and its derivatives often lead to compounds with significant biological activity. For instance, novel derivatives have shown potent inhibitory activity against various pathogenic strains, indicating their potential as antimicrobial agents (B. Priya et al., 2005).

Applications De Recherche Scientifique

Metabolism in Antineoplastic Therapy

- Flumatinib Metabolism: 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide, known as flumatinib, is an antineoplastic tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia (CML). It undergoes various metabolic processes, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, forming multiple metabolites in human plasma, urine, and feces. Flumatinib's metabolism involves phase I and II reactions, with the amide bond cleavage being a predominant pathway (Gong et al., 2010).

Neurological Research

- Alzheimer's Disease Research: A derivative of 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide was used as a molecular imaging probe to study serotonin 1A (5-HT1A) receptors in Alzheimer's disease (AD) patients. The probe, combined with positron emission tomography (PET), revealed significant decreases in 5-HT1A receptor densities in the hippocampi and raphe nuclei of AD patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Antidiabetic Research

- Repaglinide Derivatives: A structure-activity relationship study in the benzoic acid derivatives family, which includes 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide analogs, identified potent hypoglycemic compounds. These compounds, such as repaglinide, are therapeutically significant for type 2 diabetes, showing higher activity than traditional sulfonylureas (Grell et al., 1998).

Cancer Research

- HDAC Inhibition in Cancer Therapy: Benzamide derivatives, including 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide, have been studied for their ability to inhibit histone deacetylase (HDAC), a promising target in cancer therapy. The derivative MS-27-275 demonstrated marked in vivo antitumor activity against various human tumors, suggesting a potential new avenue for treating cancers insensitive to traditional agents (Saito et al., 1999).

Radiochemical Studies

- PET Radioligands: [18F]Org 13063, a derivative of 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide, was synthesized and studied for its potential as a PET radioligand for the 5-HT1A receptor. Preliminary in vivo evaluations indicated its suitability for neuroimaging applications (Vandecapelle et al., 2001).

Antimicrobial Studies

- Novel Antimicrobial Agents: A study synthesized novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, which showed potent antimicrobial activity against various pathogenic strains. This research presents a new class of antimicrobial agents for potential therapeutic applications (Priya et al., 2005).

Crystallography and Structural Analysis

- Risperidone Crystalline Forms: Structural studies of risperidone, a related compound to 4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide, revealed various crystalline forms. These studies are crucial for understanding the physical and chemical properties of the drug, which can impact its pharmaceutical formulation and efficacy (Wang et al., 2006).

Propriétés

IUPAC Name |

4-fluoro-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O/c17-13-6-4-12(5-7-13)16(22)20-14-10-15(19-11-18-14)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2,(H,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPGFUCJDSXMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)